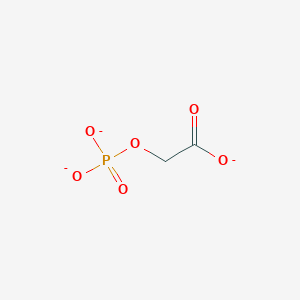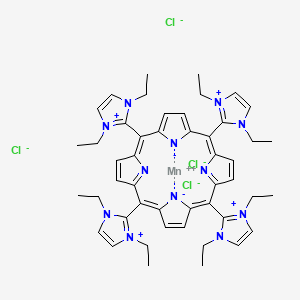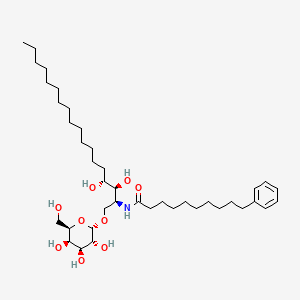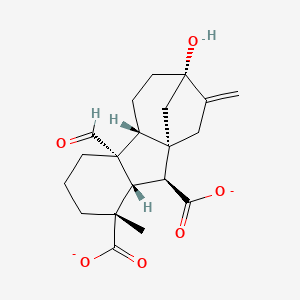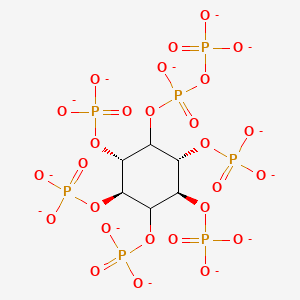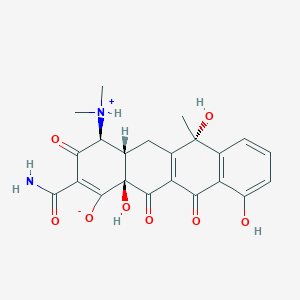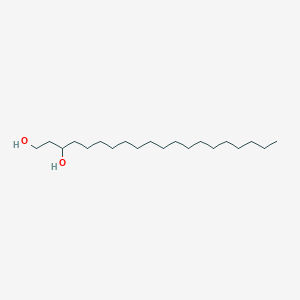
Tellurium, isotope of mass 128
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tellurium-128 (Te-128) is an isotope of Tellurium. It has an atomic number of 52, which means it has 52 protons. The mass number A is 128, which is the number of nucleons (protons and neutrons combined). It has 76 neutrons (N). The isotopic mass is 127.904461 (6) u, which is the atomic weight of Tellurium-128 . The nuclide mass, calculated nuclear mass without electrons, is 127.8759366 u .
Synthesis Analysis
Tellurium-128 is a naturally occurring isotope. It is one of the eight isotopes of Tellurium found on Earth . It is also used in imaging mass cytometry due to its cell permeability, synthetic versatility, and application to sequential labelling with isotopologous probes .Molecular Structure Analysis
The molecular structure of Tellurium-128 is similar to other isotopes of Tellurium. It has 52 protons and 76 neutrons. The charge radius is 4.7346 (28) femtometer fm .Chemical Reactions Analysis
Tellurium-128, like other isotopes of Tellurium, exhibits unique properties that differentiate it from its lighter chalcogen analogues (sulfur and selenium). These properties have led to a variety of applications in both inorganic and organic chemistry, as well as materials science .Physical And Chemical Properties Analysis
Tellurium-128 has a nuclear binding energy of 1081.44057597 MeV per nucleus . The specific activity α is 1.353553161474 × 10^-11 Bq g^-1 . The spin and parity are 0+ .Wissenschaftliche Forschungsanwendungen
1. Precision in Isotope Ratio Measurements
The advancement in mass spectrometric techniques, specifically multiple-collector inductively coupled plasma-mass spectrometry (MC-ICPMS), has significantly improved the precision and accuracy in determining Te isotope compositions. This progress is vital in analyzing solar system materials such as meteorites and sulfides, enhancing our understanding of cosmic processes (Fehr, Rehkämper, & Halliday, 2004).
2. Astrophysical Insights
Te isotopes, including Te-128, play a critical role in astrophysics. Studies on carbonaceous chondrites using MC-ICPMS have provided insights into nucleosynthetic pathways and initial solar system abundances of r-process nuclides, thereby contributing to our understanding of the early solar system (Fehr, Rehkämper, Halliday, Schönbächler, Hattendorf, & Günther, 2006).
3. Geological Sample Analysis
Advancements in analytical methods, such as the use of ethanol as a matrix modifier in inductively coupled plasma mass spectrometry (ICP-MS), have improved the direct determination of Te, including isotope 128, in geological samples. This progress facilitates more accurate geochemical studies and resource exploration (Hu, Gao, Günther, Hu, Liu, & Yuan, 2006).
4. Nuclear Physics and Shell Model Studies
Research on the symmetric and asymmetric structural evolutions of Te isotopes, including Te-128, across the N = 82 shell closure, has provided valuable data for nuclear physics. These studies contribute to our understanding of nuclear structures and behaviors (Jiang, Zhou, Lei, Shen, & Bao, 2021).
5. Environmental and Health Impact Studies
Investigations on Te isotopes, including Te-128, have been crucial in assessing environmental and health impacts following nuclear accidents, such as the Fukushima Daiichi Nuclear Power Plant disaster. This research aids in understanding the dispersion and effects of radioactive isotopes in the environment (Tagami, Uchida, Ishii, & Zheng, 2013).
6. Nuclear Reactor Monitoring and Safety
Te-128, as a result of its properties and abundance, plays a role in nuclear safety and reactor monitoring. Research on beta decay processes of Te-128 and other isotopes has implications for understanding nuclear reactions and enhancing reactor safety measures (Arnaboldi et al., 2002).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
tellurium-128 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Te/i1+0 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORWMNRCUJJQNO-IGMARMGPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[128Te] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Te |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.904461 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tellurium, isotope of mass 128 | |
CAS RN |
14390-75-1 |
Source


|
| Record name | Tellurium, isotope of mass 128 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014390751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

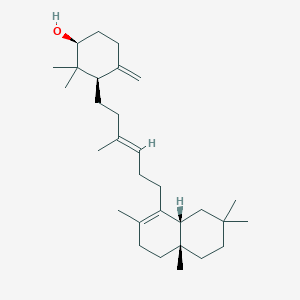

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
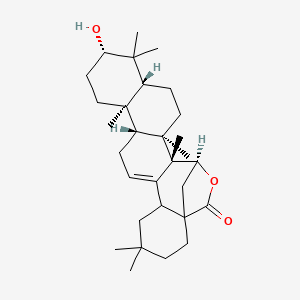
![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)

